molecular formula C35H49N3O5 B10814588 Calcitriol impurity C [EP impurity]

Calcitriol impurity C [EP impurity]

Cat. No.: B10814588
M. Wt: 591.8 g/mol
InChI Key: AYDPRRXRNSGAGP-SOWNFDNZSA-N
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Preparation Methods

The synthesis of calcitriol impurity C involves multiple steps, starting from pre-calcitriol. The synthetic route typically includes the formation of a triazoline adduct through a cycloaddition reaction. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired impurity . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale-up and purity.

Chemical Reactions Analysis

Calcitriol impurity C undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Calcitriol impurity C is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Pharmaceutical Research: It is used as a reference standard for the identification and quantification of impurities in calcitriol formulations.

    Analytical Method Development: It aids in the development and validation of analytical methods for quality control and regulatory compliance.

    Biological Studies: It is used in studies to understand the metabolism and pharmacokinetics of calcitriol and its impurities.

    Industrial Applications: It is utilized in the production and quality assurance of vitamin D3 supplements and related products.

Mechanism of Action

The mechanism of action of calcitriol impurity C is closely related to that of calcitriol. Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphorus homeostasis. The interaction between calcitriol and VDR affects the transcription of genes with vitamin D-responsive elements (VDREs) in their promoter regions . Additionally, calcitriol can trigger rapid non-genomic responses through membrane-associated VDRs and other proteins .

Comparison with Similar Compounds

Calcitriol impurity C can be compared with other calcitriol-related impurities, such as:

Calcitriol impurity C is unique due to its specific triazoline adduct structure, which distinguishes it from other impurities and derivatives of calcitriol.

Properties

Molecular Formula

C35H49N3O5

Molecular Weight

591.8 g/mol

IUPAC Name

(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29?,30?,31+,35-/m1/s1

InChI Key

AYDPRRXRNSGAGP-SOWNFDNZSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O

Canonical SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O

Origin of Product

United States

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